Cas no 93199-03-2 ((R)-1-phenylethyl beta-D-glucopyranoside)

(R)-1-Phenylethyl β-D-glucopyranoside is a chiral glycoside compound characterized by the attachment of a (R)-1-phenylethyl group to the anomeric carbon of β-D-glucopyranose. This stereospecific derivative is valuable in synthetic and analytical chemistry due to its role as a chiral auxiliary or resolving agent in asymmetric synthesis. The β-glycosidic linkage enhances stability against enzymatic hydrolysis, making it suitable for biochemical studies. Its well-defined stereochemistry allows for precise investigations into glycosylation mechanisms or carbohydrate-protein interactions. The compound’s crystalline purity and structural rigidity further support its utility in X-ray crystallography and NMR spectroscopy for molecular recognition studies. Applications extend to chiral stationary phases in chromatographic separations.
(R)-1-phenylethyl beta-D-glucopyranoside structure
93199-03-2 structure
Product Name:(R)-1-phenylethyl beta-D-glucopyranoside
CAS No:93199-03-2
MF:C14H20O6
MW:284.305005073547
CID:2020724
Update Time:2025-05-21

(R)-1-phenylethyl beta-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • (R)-1-phenylethyl beta-D-glucopyranoside
    • 1-(R)-phenylethyl beta-D-glucopyranoside
    • 1-O-beta-D-glucosyl-(1R)-alpha-phenylethyl alcohol
    • (1R)-1-Phenylethyl β-D-glucopyranoside (ACI)
    • D
    • β-D-Glucopyranoside, 1-phenylethyl, (R)- (ZCI)
    • 1-(R)-Phenylethyl β-D-glucopyranoside
    • Inchi: 1S/C14H20O6/c1-8(9-5-3-2-4-6-9)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,8,10-18H,7H2,1H3/t8-,10-,11-,12+,13-,14-/m1/s1
    • InChI Key: FVJSVPNFQKQHOB-GFVQMNEGSA-N
    • SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)[C@@H](C1C=CC=CC=1)C

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • XLogP3: 0.011

(R)-1-phenylethyl beta-D-glucopyranoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
FS-10607-5mg
1-Phenylethyl beta-D-glucoside
93199-03-2 >97%
5mg
£446.73 2025-02-24

(R)-1-phenylethyl beta-D-glucopyranoside Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethylguanidine ,  Boron trifluoride etherate Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
Reference
Enantioselective glucosylation of (±)-secondary alcohols with plant glucosyltransferases
Shimoda, Kei; Kubota, Naoji; Hamada, Hiroki, Tetrahedron: Asymmetry, 2004, 15(15), 2319-2321

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Glucosylation of benzyl alcohols by the cultured suspension cells of Nicotiana tabacum and Catharanthus roseus
Hirata, Toshifumi; Koya, Kazuhiko; Sarfo, Kwabena J.; Shimoda, Kei; Ito, Diana I.; et al, Journal of Molecular Catalysis B: Enzymatic, 1999, 6(1-2), 67-73

Production Method 3

Reaction Conditions
1.1 Reagents: Sucrose ,  (2,4-Dichlorophenoxy)acetic acid Solvents: Ethanol ,  Water ;  7 d, 25 °C
Reference
Enantioselective glucosylation of (R,S)-1-phenylethanol by the cultured suspension cells of higher plants
Lee, Ym Sook; Ito, Diana I.; Koya, Kazuhiko; Izumi, Shunsuke; Hirata, Toshifumi, Chemistry Letters, 1996, (8), 719-720

Production Method 4

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  48 h, 40 °C
Reference
Enzymatic resolution of (RS)-1-phenylalkyl β-D-glucosides to (R)-1-phenylalkyl β-primeverosides and (S)-1-phenylalkyl β-D-glucosides via plant xylosyltransferase
Shimoda, Kei; Katsuragi, Hisashi, Tetrahedron: Asymmetry, 2010, 21(16), 2060-2065

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  21 h, rt
Reference
Occurrence of glycosidically conjugated 1-phenylethanol and its hydrolase β-primeverosidase in tea (Camellia sinensis) flowers
Zhou, Ying; Dong, Fang; Kunimasa, Aiko; Zhang, Yuqian; Cheng, Sihua; et al, Journal of Agricultural and Food Chemistry, 2014, 62(32), 8042-8050

(R)-1-phenylethyl beta-D-glucopyranoside Raw materials

(R)-1-phenylethyl beta-D-glucopyranoside Preparation Products

Additional information on (R)-1-phenylethyl beta-D-glucopyranoside

Comprehensive Guide to (R)-1-phenylethyl beta-D-glucopyranoside (CAS No. 93199-03-2): Properties, Applications, and Market Insights

(R)-1-phenylethyl beta-D-glucopyranoside (CAS No. 93199-03-2) is a specialized chiral glycoside compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, classified as a beta-D-glucopyranoside derivative, features a unique stereochemical configuration with its (R)-1-phenylethyl moiety, making it valuable for asymmetric synthesis and enzyme studies. The growing interest in chiral building blocks and glycosidase inhibitors has positioned this molecule as a subject of modern research.

The molecular structure of (R)-1-phenylethyl beta-D-glucopyranoside combines a glucose unit with an aromatic group, offering both hydrophilic and lipophilic properties. This amphiphilic character makes it particularly useful in drug delivery systems and membrane transport studies. Researchers are increasingly exploring its potential as a molecular probe for investigating carbohydrate-protein interactions, especially in the context of glycobiology and metabolic engineering.

In pharmaceutical applications, (R)-1-phenylethyl beta-D-glucopyranoside serves as a key intermediate for synthesizing more complex chiral pharmaceuticals. Its enantiomeric purity (R-configuration) is crucial for developing drugs with specific biological activities, particularly in central nervous system (CNS) therapeutics. Recent studies have examined its role in modulating glycosidase enzymes, which are important targets for diabetes and lysosomal storage disorder treatments.

The compound's stability under physiological conditions has made it valuable for prodrug development. Many researchers are investigating its potential as a carrier for improving the bioavailability of poorly soluble drugs, especially in oral drug formulations. This aligns with current pharmaceutical trends focusing on drug delivery optimization and bioavailability enhancement.

From a synthetic chemistry perspective, (R)-1-phenylethyl beta-D-glucopyranoside represents an interesting case study in stereoselective glycosylation techniques. The challenges associated with its synthesis have led to the development of novel enzymatic glycosylation methods, which are more environmentally friendly compared to traditional chemical approaches. This reflects the broader industry shift toward green chemistry and biocatalysis.

In analytical chemistry, this compound serves as a valuable chromatographic standard for method development in chiral separation techniques. Its well-defined structure and stability make it ideal for calibrating instruments and validating analytical methods, particularly in HPLC and mass spectrometry applications. Quality control laboratories frequently use it as a reference material for carbohydrate analysis.

The market for (R)-1-phenylethyl beta-D-glucopyranoside has seen steady growth, driven by increasing demand from pharmaceutical and biotechnology sectors. Manufacturers are focusing on scaling up production while maintaining high enantiomeric purity, with current prices reflecting its status as a high-value fine chemical. Recent advancements in continuous flow chemistry have shown promise for more cost-effective production of such specialized glycosides.

Researchers continue to explore new applications for (R)-1-phenylethyl beta-D-glucopyranoside, particularly in glycoconjugate vaccine development and targeted cancer therapies. Its ability to mimic natural glycosides while offering synthetic versatility makes it attractive for these cutting-edge medical applications. These developments align with current scientific priorities in personalized medicine and immunotherapy research.

For laboratories working with (R)-1-phenylethyl beta-D-glucopyranoside, proper storage conditions are essential to maintain its stability. The compound should be kept in a cool, dry environment, protected from light and moisture. These handling requirements are typical for most glycosidic compounds and reflect standard practices in chemical storage and inventory management.

The future research directions for (R)-1-phenylethyl beta-D-glucopyranoside appear promising, with particular interest in its potential biological activities beyond its current applications. Some preliminary studies suggest possible interactions with gut microbiota and carbohydrate metabolism pathways, opening new avenues for nutritional and therapeutic research. These possibilities make it a compound worth watching in coming years.

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